2,5-Dioxabicyclo[2.2.0]hexane
Description
Structure
3D Structure
Properties
CAS No. |
51058-87-8 |
|---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
2,5-dioxabicyclo[2.2.0]hexane |
InChI |
InChI=1S/C4H6O2/c1-3-4(5-1)2-6-3/h3-4H,1-2H2 |
InChI Key |
ILIJUHOICHMVMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(O1)CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5 Dioxabicyclo 2.2.0 Hexane and Its Derivatives
Photochemical Cycloaddition Strategies
Photochemical reactions offer a powerful tool for the construction of complex and strained ring systems. The input of light energy can facilitate transformations that are not feasible under thermal conditions, making it a promising avenue for the synthesis of 2,5-dioxabicyclo[2.2.0]hexane.
Intramolecular Photocyclization Pathways to this compound
The direct intramolecular [2+2] photocycloaddition of a suitable precursor represents a conceptually elegant route to the this compound core. While specific examples detailing the synthesis of the parent this compound via this pathway are not extensively documented in recent literature, early work by Dalton and Tremont in 1973 demonstrated the feasibility of a photochemical synthesis of a this compound system. acs.orgresearchgate.net This approach would likely involve the irradiation of a 1,4-dioxa-1,3-diene derivative, where the absorption of light energy would promote the formation of the strained bicyclic ring system.
The success of such a reaction is highly dependent on the photophysical properties of the starting material and the stability of the resulting product. The inherent ring strain of the bicyclo[2.2.0]hexane system makes it susceptible to thermal or photochemical decomposition, which can be a significant challenge.
A related photochemical rearrangement has been successfully employed in the synthesis of 2-oxabicyclo[2.2.0]hex-5-en-3-one from 2-pyrone. researchgate.net This transformation, while not forming the exact dioxa-analogue, highlights the utility of photochemical methods in accessing the bicyclo[2.2.0]hexane skeleton. researchgate.net The use of flow photochemistry in this synthesis demonstrates a modern approach to overcoming challenges such as reactor fouling and improving reaction throughput. researchgate.net
Photoinduced Rearrangement Precursors in Bicyclic Ether Synthesis
Photoinduced rearrangements of suitable precursors offer an alternative photochemical strategy for the synthesis of bicyclic ethers. While a direct synthesis of this compound using this method is not prominently reported, the rearrangement of furanone-based diarylethenes showcases the potential for skeletal rearrangements to form bicyclic systems. researchgate.net Such reactions often proceed through complex mechanisms involving multiple photochemical and thermal steps.
The general principle involves the photochemical excitation of a precursor molecule, leading to a cascade of bond formations and cleavages that ultimately result in the desired bicyclic ether. The design of the precursor is critical, as its structure will dictate the feasibility and outcome of the rearrangement. For instance, the photoinduced decarbonylative 1,3-migration of bicyclo[2.2.2]octenone derivatives has been used to generate fused tricyclic ring structures. rsc.org This demonstrates the power of photochemical rearrangements to create complex molecular architectures.
Radical-Mediated Cyclization and Rearrangement Approaches
Radical-mediated reactions provide a powerful and versatile platform for the synthesis of cyclic and bicyclic compounds. The formation of this compound through radical pathways has been investigated in detail, particularly through the unimolecular reactions of oxetanylperoxy radicals.
Formation of this compound from Oxetanylperoxy Radicals via Unimolecular Reactions
Recent studies have shown that this compound can be formed from the unimolecular reactions of specific oxetanylperoxy radicals. For example, the syn-diastereomer of the 2-methyloxetanyl-3-peroxy radical (syn-ROO2) has a unique pathway that leads to the formation of this compound. mdpi.com This process competes with other decomposition pathways of the radical.
The formation of the bicyclic ether is a result of a complex series of intramolecular hydrogen abstraction and cyclization steps. The initial oxetanyl radical reacts with molecular oxygen to form a peroxy radical, which then undergoes isomerization to a hydroperoxy-substituted carbon-centered radical (Q̇OOH). It is from this Q̇OOH intermediate that the bicyclic ether is formed.
Mechanistic Elucidation of Radical Bicyclic Ether Formation Processes
The mechanism of this compound formation from oxetanylperoxy radicals has been elucidated through a combination of experimental and theoretical studies. The process is initiated by the formation of an oxetanyl radical, which then adds to oxygen to form a peroxy radical. This peroxy radical can then undergo intramolecular hydrogen abstraction to form a hydroperoxyalkyl radical (QOOH). The subsequent cyclization of this QOOH radical leads to the formation of the bicyclic ether and a hydroxyl radical.
For the syn-diastereomer of the 2-methyloxetanyl-3-peroxy radical, computational studies have identified a specific pathway to this compound. mdpi.com This pathway is one of eighteen identified decomposition pathways for this radical, highlighting the complexity of the reaction system. mdpi.com The table below summarizes the key steps involved in this specific radical-mediated formation.
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Formation of the 2-methyloxetanyl-3-peroxy radical (syn-ROO2). | syn-ROO2 |
| 2 | Intramolecular hydrogen abstraction to form a hydroperoxyalkyl radical (QOOH). | QOOH |
| 3 | Unimolecular cyclization of the QOOH radical. | This compound + ȮH |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers a powerful and versatile approach to the synthesis of a wide variety of organic molecules, including bicyclic ethers. While specific examples of the synthesis of this compound using transition metal catalysis are not widely reported, the principles of these methods suggest their potential applicability.
Palladium-catalyzed cyclization reactions of alkenols have been shown to be effective in the stereoselective construction of mono- and bicyclic oxaheterocyclic derivatives. nih.govnih.govrsc.org These reactions often proceed through an oxypalladation step, where the palladium catalyst activates the double bond towards nucleophilic attack by a hydroxyl group. A subsequent reductive elimination or other termination step then affords the cyclic ether product. A hypothetical route to a this compound derivative could involve a tandem cyclization of a precursor containing two appropriately positioned hydroxyl groups and a double bond.
Rhodium catalysts have also been employed in the synthesis of bicyclic ethers, although again, specific application to the this compound system is not well-documented. researchgate.net Rhodium-catalyzed reactions often involve different mechanisms, such as [2+2+2] cycloadditions or intramolecular hydroalkoxylation. dokumen.pub
The development of a transition metal-catalyzed route to this compound would be a significant advancement, potentially offering a more efficient and selective method than the currently known photochemical and radical-based approaches. Future research in this area could focus on the design of suitable precursors and the identification of effective catalyst systems.
Intramolecular Cyclization and Etherification Reactions
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct means to construct ring systems from acyclic precursors.
A notable and direct synthesis of a this compound derivative involves the iodoetherification of a 2-methyleneoxetane bearing a strategically positioned alcohol. This reaction proceeds via an intramolecular cyclization, where the hydroxyl group attacks the double bond, promoted by an iodine electrophile. This process has been successfully employed to prepare 1-iodomethyl-3,4-diphenyl-2,6-dioxabicyclo[2.2.0]hexane, which represents a rare example of a [2.2.0] fused ketal. The starting 2-methyleneoxetane containing the pendant alcohol is the key precursor for this transformation.
| Starting Material | Reagent | Product | Reference |
| 2-Methyleneoxetane with pendant alcohol | Iodine | 1-Iodomethyl-3,4-diphenyl-2,6-dioxabicyclo[2.2.0]hexane | rsc.org |
This interactive table summarizes the key transformation in the iodoetherification reaction.
Transannular reactions in medium-sized rings can lead to the formation of bridged bicyclic systems. Oxidative transannular cyclization presents a powerful strategy for constructing bicyclic ethers. nih.gov This approach typically involves the formation of an oxocarbenium ion within a medium-sized ring, which is then trapped by an internal nucleophile. nih.gov The stereochemical outcome of these reactions can be influenced by the ring's conformation, sometimes leading to the formation of thermodynamically less favored products. While this methodology has been successfully applied to the synthesis of various bridged bicyclic ethers, its specific application to form the strained this compound system from a suitable medium-sized precursor has not been extensively documented. However, the fundamental principles of this strategy suggest its potential for accessing this unique bicyclic scaffold.
Stereoselective Synthesis of this compound and its Chiral Analogs
The development of stereoselective methods for the synthesis of this compound and its chiral derivatives is of significant interest. A photochemical approach has been reported for the synthesis of a this compound. acs.orgdocumentsdelivered.com While the initial report did not focus on stereoselectivity, photochemical reactions can often be rendered stereoselective through the use of chiral auxiliaries, chiral catalysts, or circularly polarized light.
Furthermore, the principles of stereoselective synthesis observed in other bicyclic systems offer valuable insights. For instance, borane-catalyzed stereoselective synthesis of cyclic ethers via reductive cycloetherification of diketones has been shown to produce cis-fused bicyclic systems with high diastereoselectivity. chemrxiv.org The application of such stereoselective catalytic systems to precursors designed to form the this compound skeleton could provide a viable route to its chiral analogs. The Dieckmann-analogous cyclization has also been employed in the stereoselective synthesis of 2,5-diazabicyclo[2.2.2]octanes, a related bicyclic system, suggesting its potential applicability to the synthesis of their dioxa-counterparts. researchgate.net
| Method | Key Features | Potential for Stereoselectivity |
| Photochemical Synthesis | Utilizes light to induce cyclization. | Can be made stereoselective with chiral reagents or light. |
| Borane-Catalyzed Reductive Cycloetherification | Employs a borane (B79455) catalyst for stereocontrolled ring closure. | High cis-selectivity demonstrated in other bicyclic ethers. |
| Dieckmann-Analogous Cyclization | Intramolecular condensation reaction. | Has been used for stereoselective synthesis of related aza-bicyclic systems. |
This interactive table compares different stereoselective approaches potentially applicable to the synthesis of this compound.
Mechanistic Investigations of 2,5 Dioxabicyclo 2.2.0 Hexane Reactivity
Ring-Opening Reaction Mechanisms of 2,5-Dioxabicyclo[2.2.0]hexane
The high degree of strain in the this compound skeleton makes it susceptible to ring-opening reactions initiated by various reagents and conditions. These reactions provide pathways to relieve the strain energy, estimated to be comparable to that of oxirane (27.3 kcal/mol) and significantly greater than that of tetrahydrofuran (5.6 kcal/mol), making the bicyclic structure a potent reactive intermediate. beilstein-journals.org
While specific studies detailing the electrophilic ring-opening of this compound are not extensively documented, the reactivity of strained ethers provides a framework for predicting its behavior. acs.org The oxygen atoms' lone pairs are susceptible to protonation or attack by other electrophiles. An acid-catalyzed ring-opening is a plausible pathway, analogous to the well-studied reactions of epoxides and oxetanes. science.govscience.gov This process would involve initial protonation of one of the bridgehead oxygen atoms, forming a highly reactive oxonium ion. Subsequent nucleophilic attack at one of the adjacent carbon atoms would lead to cleavage of a C-O bond, thus opening the ring. The regioselectivity of the nucleophilic attack would be influenced by both steric and electronic factors. For instance, studies on the acid-catalyzed hydrolysis of the related 2,6-dioxabicyclo[2.2.1]heptane system have shown it to be exceptionally reactive, suggesting that strained bicyclic acetals are highly prone to such transformations. researchgate.net
The bicyclo[2.2.0]hexane framework is known to undergo thermal isomerization through a stepwise mechanism involving a diradical intermediate. univie.ac.atresearchgate.net By analogy, a primary pathway for the radical-induced scission of this compound is the homolytic cleavage of the C1-C4 bridge bond. This bond is significantly weakened by the ring strain. This cleavage would generate a cyclohexane-1,4-diyl diradical, substituted with oxygen atoms at positions 2 and 5.
The fate of this diradical intermediate would then determine the final products. It could undergo further fragmentation through β-scission of the C-O or C-C bonds, leading to a variety of smaller molecules. The stability of the potential radical intermediates plays a crucial role; for example, the radical stabilization energy of a cyano group was found to significantly lower the activation energy for the ring-opening of 1,4-dicyanobicyclo[2.2.0]hexane. researchgate.net Similarly, the influence of the oxygen atoms on the stability of the diradical intermediate would be a key factor in the ring scission of this compound.
The thermal decomposition of bicyclo[2.2.0]hexane systems is generally considered a stepwise process rather than a concerted one, proceeding through the formation of a cyclohexane-1,4-diyl biradical. univie.ac.atresearchgate.net The activation energy for the thermal isomerization of the parent bicyclo[2.2.0]hexane to 1,5-hexadiene (B165246) is approximately 36.0 kcal/mol. researchgate.net However, substituents that can stabilize the intermediate diradical can dramatically lower this barrier. For example, introducing a formyl group at a bridgehead position in bicyclo[2.2.0]hexane lowers the activation energy for rearrangement by 10.6 kcal/mol, reflecting the radical-stabilizing effect of the substituent. univie.ac.at
In the case of this compound, the cleavage of the C1-C4 bond would be the primary step in releasing ring strain. The kinetics of this process would be highly dependent on the stability of the resulting 2,5-dioxacyclohexane-1,4-diyl diradical. The cleavage of C-O bonds would likely occur in subsequent steps following the initial C-C bond scission. Computational studies on the ring-opening of hydroperoxy-substituted oxetanyl radicals (Q̇OOH), which are precursors to the title compound, show that C-O bond scission is a key step in their decomposition pathways, with calculated barrier heights in the range of 20-25 kcal/mol. nsf.govacs.org This suggests that once the initial bicyclic strain is overcome, subsequent C-O bond cleavages can proceed readily.
Pericyclic and Rearrangement Transformations Involving this compound
Beyond simple ring-opening, the strained structure of this compound can facilitate more complex rearrangements, including transformations analogous to pericyclic reactions.
The Cope rearrangement is a nsf.govnsf.gov-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.comnrochemistry.com While this compound is not a 1,5-diene, its thermal chemistry is intrinsically linked to that of 1,5-dienes through the intermediacy of a diradical. The thermal rearrangement of bicyclo[2.2.0]hexane to hexa-1,5-diene is a well-established reaction that proceeds through a cyclohexane-1,4-diyl intermediate. univie.ac.at This process is sometimes considered the reverse of a non-concerted Cope cyclization.
It is therefore plausible that this compound could undergo a similar thermal rearrangement. Cleavage of the C1-C4 bond would form the 2,5-dioxacyclohexane-1,4-diyl diradical, which could then open to form a substituted, unsaturated six-membered ring or fragment into smaller unsaturated species. The formation of other bicyclo[2.2.0]hexane derivatives could occur if the initially formed diradical undergoes rearrangement before ring-opening. While direct experimental evidence for Cope-type rearrangements of this compound is scarce, the fundamental principles governing the reactivity of the bicyclo[2.2.0]hexane skeleton strongly suggest such pathways are possible. nih.govnih.gov
Computational and experimental studies on the oxidation of n-butane have identified 2-methyloxetane (B110119) as a key intermediate. The subsequent reactions of radicals derived from 2-methyloxetane provide a direct pathway to the formation of this compound. acs.orgnih.govosti.gov The process begins with H-abstraction from 2-methyloxetane to form 2-methyloxetanyl radicals (Ṙ), which then react with molecular oxygen to yield 2-methyloxetanylperoxy radicals (ROO·). acs.org
These peroxy radicals can isomerize via internal H-abstraction to form hydroperoxy-substituted carbon-centered radicals (·QOOH). osti.gov Specific diastereomers of these ·QOOH radicals are the direct precursors to this compound. The formation proceeds via a four-membered transition state, yielding the bicyclic ether and a hydroxyl radical (·OH). acs.orgnih.gov This cyclization is a unique pathway observed for the syn-diastereomer of certain 2-methyloxetanylperoxy radical derivatives. nsf.govnih.gov For example, the decomposition of the syn-diastereomer of the 2-methyloxetanyl-3-peroxy radical (specifically the syn-QOOH24 intermediate) leads to this compound. nih.gov Another identified pathway involves the QOOH42 intermediate, derived from the 2-(methylperoxy)oxetane radical. nih.gov
The energy barriers for these cyclization reactions have been calculated, providing insight into the kinetics of formation.
| Precursor Radical | Reaction Pathway | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| QOOH42 | Cyclization via four-membered transition state | 12.3 | nih.gov |
| syn-QOOH24 | Cyclization via four-membered transition state | 16.5 | nih.gov |
Strain-Release Driven Rearrangements in Bicyclo[2.2.0]hexane Systems
The bicyclo[2.2.0]hexane framework is characterized by significant ring strain, which is a primary driving force for its chemical reactivity. The strain energy (Es) of the parent bicyclo[2.2.0]hexane has been computed to be approximately 54.1 kcal/mol, a value nearly double that of cyclobutane (26.5 kcal/mol) univie.ac.at. This high degree of strain energizes the molecule, making the cleavage of its bonds, particularly the central C1–C4 bond, thermodynamically favorable.
Thermolysis of bicyclo[2.2.0]hexane derivatives serves as a classic example of strain-release driven rearrangement. The parent compound undergoes thermal rearrangement to hexa-1,5-diene through a mechanism involving the initial homolysis of the C1–C4 bond to form a cyclohexane-1,4-diyl diradical intermediate univie.ac.at. The activation energy (Ea) for this process is significantly influenced by the stability of this diradical intermediate. Substituents on the bicyclo[2.2.0]hexane skeleton can markedly alter the activation energy for this rearrangement. For instance, the placement of a formyl group at the C1 position, creating (bicyclo[2.2.0]hex-1-yl)methanal, lowers the activation energy for thermal rearrangement by 10.6 kcal/mol compared to the unsubstituted parent compound univie.ac.at. This decrease is attributed to the radical-stabilizing effect of the formyl group on the resulting diradical intermediate univie.ac.at.
Table 1: Activation Energies for Thermal Rearrangement of Bicyclo[2.2.0]hexane Systems
| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (log A, s⁻¹) | Reference |
|---|---|---|---|
| Bicyclo[2.2.0]hexane | 36.0 (calculated) | N/A | univie.ac.at |
| (Bicyclo[2.2.0]hex-1-yl)methanal | 25.4 ± 1.0 | 12.2 | univie.ac.at |
Computational studies further illuminate the relationship between strain and reactivity. While strain release is a powerful thermodynamic driver, kinetic barriers are also influenced by other factors such as electronic delocalization nih.gov. In the case of the parent bicyclo[2.2.0]hexane, which has minimal electronic delocalization, strain release is the dominant factor governing its rearrangement pathways nih.gov. The cleavage of the central bond relieves the significant angle strain inherent in the two fused four-membered rings, leading to more stable, open-chain or monocyclic structures. This principle is fundamental to understanding the reactivity of its heterocyclic analogues, including this compound.
Stereochemical Aspects of this compound Reactivity
Diastereoselectivity in Unimolecular Radical Reactions
The formation of this compound is observed in the complex reaction networks of cyclic ether oxidation, where its synthesis proceeds through highly stereoselective pathways involving unimolecular reactions of radical intermediates. Specifically, its formation has been identified as a product in the oxidation of 2-methyloxetane nih.govnsf.govnih.govbohrium.comosti.gov. The key precursors are hydroperoxy-substituted carbon-centered radicals (Q̇OOH), which are formed from the reaction of 2-methyloxetanylperoxy radicals (ROO•) with oxygen nih.govnsf.gov.
The diastereoselectivity of the reaction is evident from computational studies of the potential energy surfaces of 2-methyloxetanyl-3-peroxy radical (a C4H8O radical isomer, designated as ROO2) diastereomers. These studies show that the syn- and anti-diastereomers of this radical lead to distinct sets of products nih.govnsf.govacs.org. The formation of this compound is a unique pathway accessible only from the syn-diastereomer of the 2-methyloxetanyl-3-peroxy radical nih.govnsf.govacs.org. This radical first undergoes intramolecular hydrogen abstraction to form a specific hydroperoxyalkyl radical (QOOH24), which then cyclizes via a four-membered transition state to yield this compound nih.gov. In contrast, the anti-diastereomer follows different reaction pathways, leading to other products such as 1-methyl-2,5-dioxabicyclo[2.1.0]pentane and methyl vinyl ketone nih.govnsf.govacs.org.
Table 2: Diastereomer-Specific Pathways of the 2-Methyloxetanyl-3-peroxy Radical (ROO2)
| Diastereomer | Key Intermediate | Unique Bicyclic Ether Products | Other Unique Products | Reference |
|---|---|---|---|---|
| syn-ROO2 | syn-QOOH24 | This compound | Acrolein + Formaldehyde (B43269), 2-(Vinyloxy)acetaldehyde | nih.govnsf.govacs.org |
| anti-ROO2 | anti-QOOH23 | 1-Methyl-2,5-dioxabicyclo[2.1.0]pentane | 1-(Oxiran-2-yl)ethan-1-one, Methyl vinyl ketone | nih.govnsf.govacs.org |
This pronounced diastereoselectivity highlights the critical role of precursor stereochemistry in directing reaction outcomes in radical-mediated transformations. The specific spatial arrangement of the methyl and peroxy groups in the syn-diastereomer facilitates the necessary conformation for the transition state leading to the this compound skeleton.
Stereospecificity of Bicyclic Ether Transformations
The formation of bicyclic ethers, such as this compound and its isomers, from Q̇OOH radicals is a stereospecific transformation where the stereochemistry of the radical precursor dictates the structure of the cyclic product. This process involves a concerted mechanism of O–O bond scission and C–O bond formation, which effectively locks the stereochemistry of the open-chain radical into the final bicyclic product nih.govosti.gov.
In the oxidation of 2-methyloxetane, various Q̇OOH radical isomers are formed, each with the potential to cyclize into a bicyclic ether plus a hydroxyl radical (ȮH) nih.govnsf.gov. The stereochemistry of the parent ROO• radical determines which Q̇OOH isomers can be formed and, consequently, which bicyclic ethers are produced. For example, computational analysis shows that the syn-diastereomer of the 2-methyloxetanyl-4-peroxy radical (ROO1) can lead to the formation of 2,5-dioxabicyclo[2.1.1]hexane, while the anti-diastereomer of the 2-methyloxetanyl-3-peroxy radical (ROO2) forms 1-methyl-2,5-dioxabicyclo[2.1.0]pentane nih.govnsf.govacs.org.
The formation of this compound itself is a stereospecific outcome of the cyclization of the syn-QOOH24 intermediate nih.gov. The transition state for this cyclization requires a specific conformation that is only readily accessible from this particular diastereomer. The reaction proceeds with a calculated energy barrier of 16.5 kcal/mol from the syn-QOOH24 intermediate nih.gov. This specificity, where a particular stereoisomer of the reactant generates a particular stereoisomer of the product, is the hallmark of a stereospecific reaction and is a key mechanistic feature in the formation of complex bicyclic ether structures from acyclic radical precursors.
Computational and Theoretical Chemistry of 2,5 Dioxabicyclo 2.2.0 Hexane
Electronic Structure Elucidation of 2,5-Dioxabicyclo[2.2.0]hexane
The electronic structure of a molecule governs its fundamental chemical and physical properties. For this compound, theoretical calculations are essential for characterizing features that are difficult to probe experimentally due to the compound's reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals indicate how a molecule will interact with other chemical species. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). acs.org
While detailed FMO energy diagrams and visualizations for this compound are not extensively detailed in available literature, a key piece of electronic data has been calculated: the adiabatic ionization energy, which is reported to be 9.34 eV. nih.gov The ionization energy is directly related to the energy of the HOMO. This value provides a quantitative measure of the energy required to remove an electron from the molecule, offering insight into its stability and potential role in electron transfer processes.
The distribution of electrons within the this compound framework dictates its polarity and intermolecular interactions. This is often visualized using Molecular Electrostatic Potential (MEP) maps, where colors are used to represent regions of negative (electron-rich) and positive (electron-poor) electrostatic potential. uni-muenchen.de For this compound, one would anticipate that the regions of highest negative potential would be localized around the two oxygen atoms due to their high electronegativity, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms would represent regions of positive potential.
Although specific computational data on the calculated atomic charges and other electronic descriptors for this compound are not specified in the surveyed research, these properties are critical outputs of quantum chemical calculations that help in predicting the molecule's reactivity and physical properties.
Reaction Pathway Elucidation through Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for mapping the complex reaction pathways involved in the formation and subsequent reactions of strained molecules like this compound.
Computational studies have identified this compound as a product in the complex oxidation chemistry of 2-methyloxetane (B110119). nih.gov Potential energy surface (PES) calculations, performed using high-level methods such as CCSD(T)-F12, have shown that this bicyclic ether is formed from the unimolecular reactions of specific 2-methyloxetanylperoxy radical (ROO) isomers. acs.orgosti.gov
Specifically, this compound is produced from hydroperoxy-substituted carbon-centered radical intermediates, denoted as QOOH. nih.gov Two primary formation pathways have been identified, originating from the QOOH42 and syn-QOOH24 radical intermediates. nih.gov These calculations are crucial for understanding the product distribution in combustion and atmospheric chemistry, where such radical-driven reactions are prevalent. osti.gov
A key outcome of PES mapping is the characterization of transition states and the determination of the energy barriers (activation energies) required for a reaction to occur. osti.gov For the formation of this compound, computational studies have quantified these barriers. The reaction is shown to proceed via a four-membered transition state. nih.gov
The calculated activation barriers for the formation of this compound from its radical precursors are detailed in the table below. nih.gov These relatively low barriers suggest that the formation of this strained bicyclic ether is a kinetically feasible process under the conditions of 2-methyloxetane oxidation.
| Precursor Intermediate | Activation Barrier (kcal/mol) |
| QOOH42 | 12.3 |
| syn-QOOH24 | 16.5 |
This table presents the computationally determined activation barriers for the two primary pathways leading to the formation of this compound.
While computational studies specifically detailing the rearrangement of this compound are not prominent in the literature, the mechanism can be inferred by analogy to its well-studied carbocyclic parent, bicyclo[2.2.0]hexane. The thermal rearrangement of bicyclo[2.2.0]hexane to 1,5-hexadiene (B165246) is a classic example of a reaction proceeding through a diradical intermediate. univie.ac.at
This rearrangement is initiated by the homolytic cleavage of the central C1–C4 bond, leading to the formation of a cyclohexane-1,4-diyl diradical. univie.ac.at This diradical is not a transition state but a true intermediate that exists in a shallow potential energy well. univie.ac.at It is highly probable that the thermal rearrangement of this compound would follow a similar mechanistic path. The process would involve the cleavage of the C1-C4 bond to form a 1,4-dioxacyclohexane-1,4-diyl diradical intermediate, which would then undergo further reaction. The presence of oxygen atoms would likely influence the stability and subsequent fate of this diradical intermediate compared to the carbocyclic version. While cation radical intermediates have been computationally investigated in the Cope rearrangements of more complex, substituted bicyclo[2.2.0]hexane systems, their role in the rearrangement of the parent 2,5-dioxa structure has not been elucidated. researchgate.net
Advanced Spectroscopic Methodologies in 2,5 Dioxabicyclo 2.2.0 Hexane Research
Photoionization Mass Spectrometry (MPIMS) for Reaction Intermediate Identification
Multiplexed photoionization mass spectrometry (MPIMS) is a powerful technique for identifying transient species and reaction intermediates in complex chemical environments, such as combustion reactions. In the context of 2,5-Dioxabicyclo[2.2.0]hexane, MPIMS has been utilized in studies of the oxidation of related cyclic ethers.
Research into the Cl-initiated oxidation of 2-methyloxetane (B110119), an intermediate in n-butane oxidation, has identified this compound as a potential product. In these experiments, conducted at 6 Torr and temperatures of 650 K and 800 K, various reaction intermediates are identified by their mass-to-charge ratio and photoionization spectra. The calculated adiabatic ionization energy for this compound is a key parameter for its identification among other potential isomers with the same mass.
Calculated Photoionization Energy for Potential m/z 86 Isomers
| Compound Name | Calculated Adiabatic Ionization Energy (eV) |
|---|---|
| 2-(vinyloxy)acetaldehyde | 9.14 |
| This compound | 9.34 |
| 3-oxobutanal | 9.54 |
| 2-oxiran-2-yl-acetaldehyde | 9.88 |
| 2-methylpropanedial | 9.91 |
| 3-methyloxirane-2-carbaldehyde | 9.96 |
The data in this table is derived from computational chemistry studies related to the oxidation of 2-methyloxetane.
Photoacoustic Calorimetry for Thermochemical Analysis of Electron-Transfer Processes
Photoacoustic calorimetry is a technique used to measure the enthalpy changes of fast reactions, including photoinduced electron-transfer processes. This methodology allows for the determination of important thermochemical data for short-lived reactive intermediates.
Currently, there is no specific research literature available that details the application of photoacoustic calorimetry to study the thermochemical analysis of electron-transfer processes involving this compound.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment and Mechanistic Probes
Advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional methods like COSY, HSQC, and HMBC, as well as NOE-based experiments, are indispensable for the unambiguous assignment of stereochemistry and for probing reaction mechanisms. For bicyclic systems like this compound, these techniques would be crucial for determining the relative configuration of substituents and understanding the conformational dynamics of the strained ring system.
A review of the current scientific literature indicates a lack of specific studies employing advanced NMR techniques for the stereochemical assignment or as mechanistic probes for this compound.
Derivatization and Functionalization Strategies of 2,5 Dioxabicyclo 2.2.0 Hexane Scaffolds
Regioselective and Stereoselective Introduction of Functional Groups
The controlled introduction of functional groups at specific positions (regioselectivity) and with defined spatial orientations (stereoselectivity) is crucial for tailoring the properties of a molecule. For the 2,5-dioxabicyclo[2.2.0]hexane scaffold, achieving such selectivity is a considerable synthetic challenge due to the molecule's compact and strained nature.
Currently, the primary method for obtaining functionalized this compound derivatives appears to be through the synthesis of the scaffold with the desired functional groups already in place, rather than through the selective functionalization of the parent bicyclic system. A notable example is the synthesis of 1-iodomethyl-3,4-diphenyl-2,6-dioxabicyclo[2.2.0]hexane. core.ac.uk This substituted derivative was prepared via an iodoetherification of a 2-methyleneoxetane precursor that already contained a pendant alcohol. This approach effectively builds the functionalized bicyclic system in a single, stereocontrolled step.
This example underscores a "synthesis-as-functionalization" strategy, where the derivatization is integral to the formation of the bicyclic core. General methods for the regioselective or stereoselective substitution on a pre-formed this compound ring have not been reported in the available literature.
Derivatization for Enhanced Synthetic Utility
The derivatization of a core scaffold can enhance its synthetic utility by introducing reactive handles for further chemical transformations, thereby allowing its incorporation into larger, more complex molecules. The synthetic potential of this compound derivatives is an emerging field with limited examples.
The aforementioned 1-iodomethyl-3,4-diphenyl-2,6-dioxabicyclo[2.2.0]hexane serves as a primary example of a derivative with enhanced synthetic potential. core.ac.uk The presence of an iodomethyl group provides a reactive site for nucleophilic substitution reactions, potentially allowing for the attachment of a wide range of molecular fragments. This could enable the use of the this compound unit as a rigid, polar building block in the synthesis of novel chemical entities.
The table below summarizes the key derivative of this compound found in the literature and its method of synthesis, which also represents a key functionalization strategy.
| Derivative Name | Method of Synthesis/Functionalization | Precursor | Potential Synthetic Utility |
| 1-Iodomethyl-3,4-diphenyl-2,6-dioxabicyclo[2.2.0]hexane | Iodoetherification | 2-Methyleneoxetane with a pendant alcohol | Introduction of a reactive handle for nucleophilic substitution, enabling its use as a building block. |
Broader Context and Future Directions in 2,5 Dioxabicyclo 2.2.0 Hexane Chemistry
Role as Intermediates in Complex Chemical Reaction Networks
Recent studies have identified 2,5-dioxabicyclo[2.2.0]hexane as a potential intermediate in the complex reaction networks associated with the low-temperature oxidation and combustion of cyclic ethers, such as 2-methyloxetane (B110119). nih.govacs.org In these intricate systems, 2-methyloxetane can form various radical isomers upon H-abstraction. nih.gov These radicals then react with molecular oxygen to form peroxy radicals (ROO•), which subsequently undergo isomerization to hydroperoxyalkyl radicals (•QOOH). nih.govacs.org
| Precursor Radical Intermediate | Resulting Bicyclic Ether | Barrier Height (kcal/mol) | Significance |
|---|---|---|---|
| QOOH42 | This compound | 12.3 | A lower-energy pathway in 2-methyloxetane oxidation. nih.gov |
| syn-QOOH24 | This compound | 16.5 | A competing pathway in the decomposition of a key radical intermediate. nih.gov |
| anti-ROO2 | 1-methyl-2,5-dioxabicyclo[2.1.0]pentane | 24.9 (to QOOH23), 9.6 (to ether) | Illustrates formation of related, but different, strained bicyclic ethers in the same system. nih.govacs.org |
Conceptual Frameworks for Highly Strained Polycyclic Ether Systems
The this compound framework, consisting of two fused four-membered oxetane (B1205548) rings, is a quintessential example of a highly strained polycyclic ether system. The inherent ring strain, estimated to be around 25.5 kcal/mol for a single oxetane ring, arises from significant deviation from ideal tetrahedral bond angles. beilstein-journals.org In the bicyclo[2.2.0]hexane skeleton, this strain is amplified by the fusion of the two rings.
The study of this molecule provides a valuable platform for understanding the fundamental principles governing such systems. The thermal decomposition of the parent carbocycle, bicyclo[2.2.0]hexane, proceeds via homolytic cleavage of the central C1–C4 bond to form a cyclohexane-1,4-diyl diradical, which then rearranges to 1,5-hexadiene (B165246). univie.ac.at The activation energy for this process is a direct measure of the strain and bond strength. For this compound, the presence of two oxygen atoms in the bridgehead positions significantly alters the electronic properties, bond lengths, and angles of the bicyclic system, influencing its stability and reactivity pathways. Conceptual frameworks developed to explain its behavior must account for the interplay between ring strain, the stereoelectronic effects of the ether oxygen atoms, and the potential for radical or pericyclic reaction pathways.
Contributions to the Chemistry of Oxetane and Other Small Ring Heterocycles
The chemistry of this compound is intrinsically linked to that of oxetanes. The most notable synthetic route to this bicyclic system is the Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. wikipedia.org Specifically, the reaction between furan (B31954) (acting as the alkene component) and carbonyl compounds like benzaldehyde (B42025) can yield the this compound skeleton. wikipedia.orgconnectedpapers.comdocumentsdelivered.com The study of this particular transformation provides deep insights into the regio- and stereoselectivity of the Paterno-Büchi reaction involving heterocyclic partners. nih.govresearchgate.net
Furthermore, the formation of this compound derivatives from substituted furans and various ketones has been explored, demonstrating how electronic and steric factors of the reactants influence the reaction outcome. researchgate.net As discussed previously, its formation during the oxidation of 2-methyloxetane also expands our knowledge of the complex radical chemistry that four-membered ethers can undergo. nih.gov The unique reactivity of this fused-ring system, driven by strain release, offers a contrast to the typical ring-opening reactions of monocyclic oxetanes, thereby enriching the chemical landscape of small ring heterocycles.
Potential as Synthons in Advanced Organic Synthesis
Highly strained molecules are often powerful intermediates, or synthons, in organic synthesis because the release of their inherent strain can be harnessed to drive the formation of complex molecular architectures. The bicyclo[2.2.0]hexane core is a recognized building block for accessing other cyclic and acyclic systems. researchgate.net For instance, thermal rearrangement of the parent hydrocarbon provides a clean entry to the 1,5-diene framework. univie.ac.at
By analogy, this compound holds significant potential as a synthon for difunctionalized oxygen-containing compounds. Controlled cleavage of the central bond, either thermally or photochemically, could generate a diradical intermediate that would be a precursor to valuable 1,4-dicarbonyl compounds or other 1,6-dioxygenated structures, depending on the subsequent rearrangement pathway. The rigid, well-defined stereochemistry of the bicyclic system could allow for the stereocontrolled introduction of functionality, which is a critical aspect of modern asymmetric synthesis. While its application in total synthesis has not been extensively documented, its structural motif and inherent reactivity make it an attractive target for the development of new synthetic strategies aimed at complex molecules and natural products. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
